molecular formula C11H15N3O2 B1633566 1-(2-Nitrophenyl)piperidin-4-amine CAS No. 57718-44-2

1-(2-Nitrophenyl)piperidin-4-amine

Cat. No.: B1633566
CAS No.: 57718-44-2
M. Wt: 221.26 g/mol
InChI Key: JFDLNTWOJUPVTD-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the presence of a nitrophenyl group at the 2-position and an amine group at the 4-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)piperidin-4-amine typically involves the reaction of 2-nitrobenzaldehyde with piperidine under specific conditions. One common method includes the reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol, followed by its conversion to 2-nitrobenzyl chloride. This intermediate is then reacted with piperidine to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

1-(2-Nitrophenyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitrophenyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57718-44-2

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-(2-nitrophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2

InChI Key

JFDLNTWOJUPVTD-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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